molecular formula C42H26O8 B14608481 1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione) CAS No. 59727-31-0

1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)

Cat. No.: B14608481
CAS No.: 59727-31-0
M. Wt: 658.6 g/mol
InChI Key: SMLPQHVACIVQFK-UHFFFAOYSA-N
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Description

1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione) is a complex diketone derivative featuring a central 1,2-dioxoethane (ethanedione) core symmetrically linked to bis-phenylene ether groups. Each phenylene ether moiety is further substituted with a phenylethane-1,2-dione (benzil derivative) unit.

Key structural attributes:

  • Central ethanedione bridge: Enhances electron-deficient character, facilitating charge transfer.
  • Bis-phenylene ether linkages: Improve solubility in polar aprotic solvents compared to purely aromatic analogs.

Properties

CAS No.

59727-31-0

Molecular Formula

C42H26O8

Molecular Weight

658.6 g/mol

IUPAC Name

1-[4-[4-[2-oxo-2-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]phenyl]acetyl]phenoxy]phenyl]-2-phenylethane-1,2-dione

InChI

InChI=1S/C42H26O8/c43-37(27-7-3-1-4-8-27)39(45)29-11-19-33(20-12-29)49-35-23-15-31(16-24-35)41(47)42(48)32-17-25-36(26-18-32)50-34-21-13-30(14-22-34)40(46)38(44)28-9-5-2-6-10-28/h1-26H

InChI Key

SMLPQHVACIVQFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione) typically involves a multi-step process. One common method is the condensation reaction between 2-hydroxy-1-naphthaldehyde and bis(4-aminophenoxy)ethane . The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Its phenyl groups allow it to engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function . The oxalyl group can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways, leading to various effects depending on the context.

Comparison with Similar Compounds

Substituent Variations in Ethane-1,2-dione Derivatives

The target compound is compared to analogs with modified substituents or bridging groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Features References
1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione) - C₃₄H₂₂O₈ Central ethanedione + phenylene ether + terminal benzil groups
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione 4746-80-9 C₂₆H₁₈O₂ Biphenyl substituents; lacks ether linkages
2,2'-(1,4-Phenylene)bis(1-phenylethane-1,2-dione) 3363-97-1 C₂₂H₁₄O₄ Phenylene spacer between diketones; higher rigidity
1,2-Bis(4-iodophenyl)ethane-1,2-dione 65699-84-5 C₁₄H₈I₂O₂ Iodine substituents; potential for halogen bonding or cross-coupling
1,2-Diphenylethane-1,2-diyl bis(4-nitrobenzoate) (1,2-DPEDBN) - C₂₈H₁₈N₂O₁₀ Esterified nitrobenzoyl groups; hydrolytic instability

Key Differences in Properties and Reactivity

Solubility and Thermal Stability :

  • The target compound’s phenylene ether linkages likely enhance solubility in THF or DMF compared to the biphenyl analog (CAS 4746-80-9), which lacks ether groups and is more hydrophobic .
  • Nitrobenzoate derivatives (e.g., 1,2-DPEDBN) exhibit lower thermal stability due to ester group decomposition above 200°C, whereas the target’s ether linkages may improve thermal resistance .

Electronic and Optical Properties: The iodine-substituted analog (CAS 65699-84-5) shows redshifted UV-Vis absorption due to heavy-atom effects, whereas the target compound’s benzil groups may favor fluorescence quenching .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step coupling of phenylene ether precursors with benzil derivatives, as inferred from analogous methods for 1,2-DPEDBN (yield: 93%) .
  • Halogenated analogs (e.g., 4-iodophenyl derivative) require specialized catalysts (e.g., Pd for cross-coupling), increasing complexity .

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